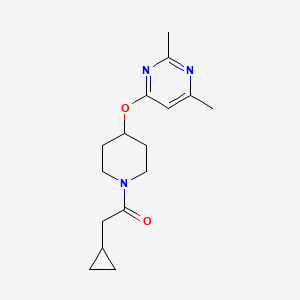
(3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(间甲苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a type of 1,2,3-triazole derivative . These types of compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction is often catalyzed by Cu(I), which is stabilized by a polytriazolylamine ligand .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can vary. For example, in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . The pattern of bond distances in the triazole ring indicates considerable delocalization of π-electron density .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives can be complex. For example, a mixture of 1-benzyl-4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole was hydrogenated at room temperature for 72 hours under 3 bar hydrogen pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can vary. For example, 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-N-[(2,2,2-trifluoroethyl)carbamoyl]acetamide has a molecular formula of C14H19F3N6O2, an average mass of 360.335 Da, and a monoisotopic mass of 360.152161 Da .科学研究应用
Drug Discovery
The 1,2,3-triazole core of the compound is structurally similar to an amide bond, which is a common feature in many drugs. This structural similarity can be exploited in drug discovery, where the compound can serve as a scaffold for developing new therapeutic agents. For instance, 1,2,3-triazoles have been used in the synthesis of anticonvulsant drugs like Rufinamide and antibiotics like cefatrizine .
Organic Synthesis
In organic chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its stability under various conditions makes it an ideal candidate for reactions that require high temperatures or strong reagents .
Polymer Chemistry
The compound’s robustness and stability also make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation .
Supramolecular Chemistry
The ability of 1,2,3-triazoles to engage in hydrogen bonding allows them to be used in supramolecular chemistry. They can form host-guest complexes and be used in the construction of molecular machines and devices .
Bioconjugation and Chemical Biology
Bioconjugation techniques often utilize 1,2,3-triazoles for attaching biomolecules to various substrates. This compound could be used in chemical biology to modify proteins or nucleic acids, aiding in the study of biological processes .
Fluorescent Imaging
Due to its strong dipole moment, the compound can be functionalized to act as a fluorescent probe. This application is particularly useful in imaging techniques where the compound can be used to label cells or tissues for observation under a microscope .
Antimicrobial Activity
Compounds with the 1,2,3-triazole moiety have shown promising antibacterial and antifungal activities. They can be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antiproliferative Agents
The 1,2,3-triazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. They can be designed to induce apoptosis in cancer cells, offering a potential pathway for cancer treatment .
未来方向
作用机制
Target of Action
The primary target of this compound, also known as 4-cyclopropyl-1-[1-(3-methylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels . Both of these pathways help to mitigate the effects of hypoxia.
Pharmacokinetics
The pyrrolidine ring, a common feature in many drugs, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of the compound’s action include increased production of red blood cells and new blood vessels, which can help to alleviate the effects of conditions such as anemia and ischemia . In addition, by promoting cell survival under hypoxic conditions, the compound may have potential applications in the treatment of cancer .
属性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-3-2-4-14(9-12)17(22)20-8-7-15(10-20)21-11-16(18-19-21)13-5-6-13/h2-4,9,11,13,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIZBLXVVUGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

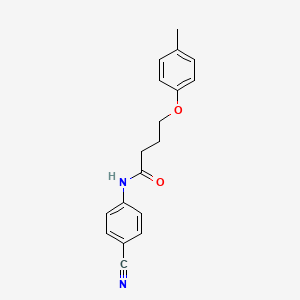
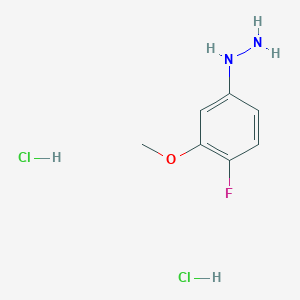
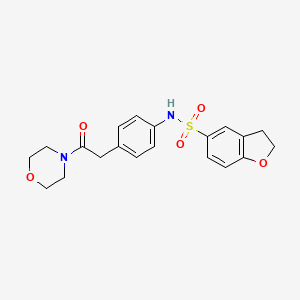

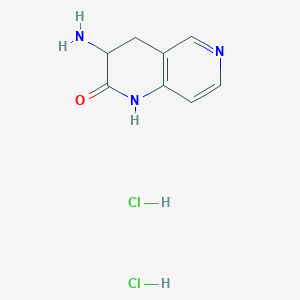
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
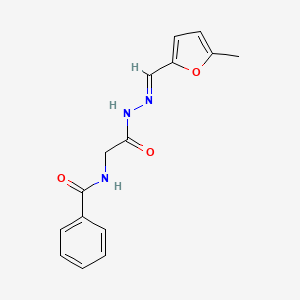


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

